7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid
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Overview
Description
7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid is a complex organic compound known for its unique bicyclic structure. This compound is part of the human exposome, which encompasses all the environmental exposures an individual encounters throughout their life and their effects on health .
Preparation Methods
The synthesis of 7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[221]heptan-5-yl]heptanoic acid involves several steps, typically starting from simpler organic moleculesSpecific reaction conditions and catalysts are employed to ensure the correct stereochemistry of the final product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid has several applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and stereochemistry. In biology and medicine, it is investigated for its potential therapeutic effects and its role in metabolic pathways. Industrially, it may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar compounds to 7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid include other bicyclic molecules with hydroxyoctenyl side chains. These compounds may share similar chemical properties and biological activities but differ in their specific structures and stereochemistry. The uniqueness of this compound lies in its specific stereochemical configuration and the presence of the dioxabicycloheptane core .
Properties
Molecular Formula |
C20H34O5 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15?,16?,17?,18-,19+/m0/s1 |
InChI Key |
NTAYABHEVAQSJS-CCQILFTGSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C1[C@H]2C[C@@H](C1CCCCCCC(=O)O)OO2)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O |
Origin of Product |
United States |
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